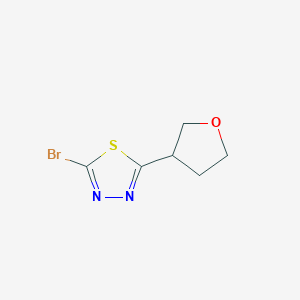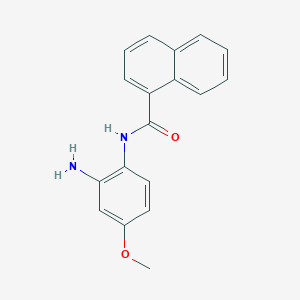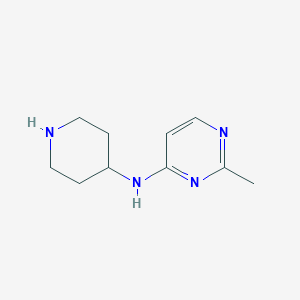
1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C21H17ClN6O3 and its molecular weight is 436.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity: A study focused on synthesizing novel compounds related to 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea, exploring their antibacterial activity. One compound demonstrated significant activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).
- Antibacterial Methanones: Another research synthesized novel methanones related to the chemical structure of interest, which showed promising antibacterial properties, especially against Escherichia coli and Klebsiella pneumoniae (Rai et al., 2010).
Insecticidal Activity
- Synthesis and Insecticidal Activity: A study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings, closely related to the chemical compound , revealed good insecticidal activities against the diamondback moth (Qi et al., 2014).
Pharmacological Potential
- Computational and Pharmacological Evaluation: Research on novel derivatives of 1,3,4-oxadiazole and pyrazoles, structurally similar to the compound , demonstrated their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
Anticancer and Antimitotic Agents
- Anticancer Potential: A study identified a compound structurally related to the query chemical as a novel apoptosis inducer, with potential as an anticancer agent, particularly in breast and colorectal cancer cell lines (Zhang et al., 2005).
- Antimitotic Activities: Research on ethyl carbamate derivatives, which share structural similarities with the query compound, revealed their potential as antimitotic agents, indicating their possible use in cancer treatment (Temple & Rener, 1992).
Antidiabetic Properties
- Antidiabetic Screening: A series of derivatives related to the query compound were synthesized and evaluated for their antidiabetic activity, highlighting their potential in this therapeutic area (Lalpara et al., 2021).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3/c1-30-18-7-6-14(22)11-16(18)26-21(29)25-15-5-3-2-4-13(15)10-19-27-20(28-31-19)17-12-23-8-9-24-17/h2-9,11-12H,10H2,1H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKOVTWKGLQSQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)
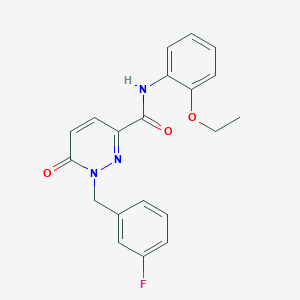
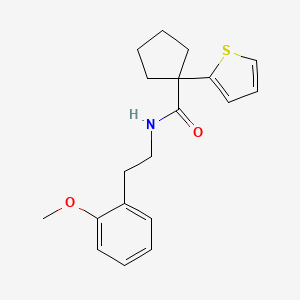

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)
